2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1,2,4-triazole core substituted with a methyl group and a trifluoromethyl group at positions 4 and 5, respectively. A sulfanylacetamide bridge connects the triazole moiety to an N-(3-(trifluoromethyl)phenyl) group. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications requiring prolonged bioavailability and target engagement . Its structural complexity necessitates multi-step synthesis, often involving nucleophilic substitution and condensation reactions under controlled conditions .
Properties
IUPAC Name |
2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N4OS/c1-23-10(13(17,18)19)21-22-11(23)25-6-9(24)20-8-4-2-3-7(5-8)12(14,15)16/h2-5H,6H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHIZXJGDNBEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide represents a novel addition to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C13H10F6N4OS
- Molecular Weight : 384.30 g/mol
- CAS Number : Not specified in the search results.
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets such as enzymes and receptors. The specific mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve inhibition of fungal and bacterial growth through interference with critical metabolic pathways.
Antifungal Activity
- General Profile : Triazoles are well-known for their antifungal properties. The compound's structural features suggest potential efficacy against a range of fungal pathogens.
- Case Studies :
- A study highlighted that similar triazole compounds exhibited significant antifungal activity against Aspergillus species with minimum inhibitory concentrations (MIC) ranging from 0.01 to 0.27 μmol/mL .
- The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and efficacy against resistant strains.
Antibacterial Activity
- General Profile : Triazole derivatives have shown promise as antibacterial agents.
- Research Findings :
- Compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than traditional antibiotics .
- The incorporation of trifluoromethyl groups has been associated with increased antibacterial potency due to enhanced interaction with bacterial cell membranes.
Anticancer Potential
- Overview : The anticancer properties of triazole derivatives have been explored due to their ability to inhibit cell proliferation.
- Findings :
- In vitro studies indicated that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
- A screening of drug libraries revealed several triazole derivatives that effectively inhibited tumor growth in multicellular spheroids, indicating potential for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- The triazole scaffold is well-regarded for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the target compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL . The presence of trifluoromethyl groups enhances the bioactivity of these compounds.
-
Anticancer Properties
- Recent studies have highlighted the potential anticancer effects of triazole derivatives. A compound structurally related to the target was identified as a novel anticancer agent through screening against multicellular spheroids, demonstrating promising cytotoxic effects on cancer cells . This suggests that the target compound may also possess similar anticancer properties.
- Neuroprotective Effects
Agricultural Applications
-
Fungicides
- The antifungal properties of triazoles make them suitable candidates for agricultural fungicides. They inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes. The target compound's structure suggests it may be effective against various plant pathogens.
- Herbicides
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives:
- Trifluoromethyl Groups : The incorporation of trifluoromethyl groups has been shown to enhance lipophilicity and biological activity.
- Sulfanyl Linkage : The sulfanyl group contributes to increased interaction with biological targets, enhancing the overall potency of the compound against bacteria and fungi.
Case Studies
-
Synthesis and Evaluation
- A series of studies synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens including E. coli and Pseudomonas aeruginosa. The results indicated that compounds with similar structural features to the target compound exhibited MIC values significantly lower than traditional antibiotics .
- Anticancer Screening
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Groups : The target compound’s dual trifluoromethyl groups confer superior metabolic stability compared to analogs with methoxy or tert-butyl groups, which are prone to oxidative metabolism .
- Aryl Substitutions : Electron-withdrawing groups (e.g., trifluoromethyl, chlorine) on the phenyl ring enhance binding affinity to hydrophobic pockets in target proteins, as seen in the 2-chloro-5-(trifluoromethyl)phenyl analog .
- Triazole Core Modifications : Pyridinyl substituents (e.g., 4-pyridinyl) introduce hydrogen-bonding capacity but reduce lipophilicity, limiting blood-brain barrier penetration .
Pharmacological Activity Comparison
- Anti-Exudative Activity: Analogs with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-exudative activity comparable to diclofenac (10 mg/kg dose), but the target compound’s trifluoromethyl groups may prolong half-life .
- Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., FP1-12) show antiproliferative effects via imidazolone-triazole hybrids, whereas the target compound’s trifluoromethyl groups likely shift the mechanism toward kinase inhibition .
Structure-Activity Relationship (SAR) Trends
Triazole Position 4 : Methyl or ethyl groups optimize steric fit in hydrophobic binding pockets, while bulkier substituents (e.g., tert-butyl) reduce activity .
Position 5 : Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing charge-transfer interactions absent in furan or pyridinyl analogs .
Sulfanyl Linker: Essential for maintaining conformational flexibility; replacement with oxy or amino groups diminishes activity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol/water, 80–90°C) .
- Step 2 : Sulfanyl-acetamide coupling using chloroacetamide derivatives in the presence of KOH as a base .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. Key Optimization Parameters :
- Temperature : Elevated temperatures (reflux) improve reaction kinetics but require careful control to avoid decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) can improve yields in heterogeneous systems .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
A combination of spectroscopic and crystallographic methods is employed:
| Technique | Purpose | Example Data from Literature |
|---|---|---|
| NMR | Confirm regiochemistry of triazole and acetamide moieties | H NMR: δ 8.2 (s, 1H, triazole), δ 2.4 (s, 3H, CH) |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | [M+H] m/z 443.1 (calculated) |
| X-ray Crystallography | Resolve 3D conformation and intermolecular interactions | Crystallographic data for analogous compounds show π-π stacking between aromatic rings |
Advanced Research Questions
Q. What methodologies are used to investigate its pharmacological mechanisms of action?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like GPR-17, a GPCR implicated in glioblastoma .
- In Vitro Assays : Measure inhibition of kinase activity (e.g., EGFR or mTOR) via fluorescence-based ADP-Glo™ assays .
- Cellular Uptake Studies : Track intracellular accumulation using fluorescent analogs (e.g., BODIPY-labeled derivatives) .
Q. Example Experimental Design :
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions often arise from variations in assay conditions or structural analogs. A systematic approach includes:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on triazole) on IC values .
- Orthogonal Assays : Validate anti-proliferative activity using both MTT and clonogenic assays .
- Meta-Analysis : Pool data from analogs (e.g., pyridinyl vs. phenyl substitutions) to identify trends in potency .
Case Study : A 2024 study found conflicting IC values (5 μM vs. 20 μM) for glioblastoma cell lines. Resolution involved standardizing serum concentration in culture media (10% FBS vs. 2% FBS) to account for protein binding differences .
Q. What chemical modifications enhance its metabolic stability without compromising activity?
- Trifluoromethyl Optimization : Replace one CF group with a chlorine atom to reduce metabolic oxidation while maintaining hydrophobicity .
- Sulfanyl Linker Replacement : Substitute the sulfanyl group with sulfonyl to improve plasma stability (t increased from 2h to 6h in rat models) .
- Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) on the acetamide nitrogen to enhance oral bioavailability .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to identify critical hydrogen bonds (e.g., between triazole N2 and Asp in GPR-17) .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for CF vs. CH substitutions to prioritize synthetic targets .
- ADMET Prediction : Use SwissADME to optimize logP (aim for 2–3) and minimize CYP3A4 inhibition .
Q. What experimental strategies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C for 24h; analyze degradation products via HPLC-MS .
- Plasma Stability Assay : Incubate with human plasma (37°C, 1h) and quantify parent compound using LC-MS/MS .
- Photostability Testing : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., triazole ring) .
Q. How can target engagement be validated in complex biological systems?
- Chemical Proteomics : Use immobilized compound pulldowns to identify binding proteins in glioblastoma lysates .
- Knockdown/Overexpression : Compare efficacy in cells with siRNA-mediated GPR-17 knockdown vs. wild-type .
- PET Tracer Development : Synthesize F-labeled analogs for in vivo imaging of target distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
